![molecular formula C12H22N2O2 B14077222 5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
5-Boc-octahydro-pyrrolo[3,2-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Boc-octahydro-pyrrolo[3,2-B]pyridine is an organic compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a white crystalline or crystalline powder that is soluble in common organic solvents such as dimethylformamide, dichloromethane, and ethanol . This compound is commonly used in organic synthesis, particularly in the introduction and removal of protecting groups for proline .
Méthodes De Préparation
The synthesis of 5-Boc-octahydro-pyrrolo[3,2-B]pyridine typically involves the esterification of octahydro-pyrrolo[3,2-B]pyridine with di-tert-butyl dicarbonate (Boc2O) . The reaction conditions generally include the use of an inert atmosphere (nitrogen or argon) and a temperature range of 2–8°C . The industrial production methods for this compound are similar, with adjustments made to optimize yield and purity based on specific requirements .
Analyse Des Réactions Chimiques
5-Boc-octahydro-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
5-Boc-octahydro-pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of proline derivatives.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 5-Boc-octahydro-pyrrolo[3,2-B]pyridine involves its role as a protecting group for proline. The compound forms a stable ester linkage with the amino acid, preventing unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, allowing for the selective deprotection of proline residues .
Comparaison Avec Des Composés Similaires
5-Boc-octahydro-pyrrolo[3,2-B]pyridine can be compared with other similar compounds, such as:
5-Boc-octahydro-pyrrolo[3,4-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system.
tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate: Another related compound with slight variations in the ring structure and functional groups.
The uniqueness of this compound lies in its specific ring structure and its effectiveness as a protecting group for proline .
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)10-5-4-8-9(14-10)6-7-13-8/h8-10,13-14H,4-7H2,1-3H3 |
Clé InChI |
BQVCGYFSPSKALK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCC2C(N1)CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)


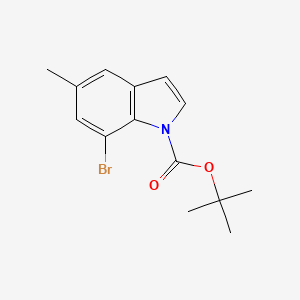
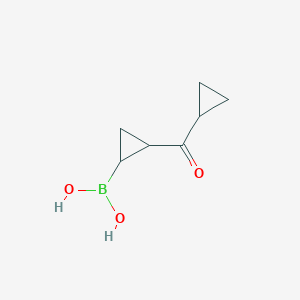
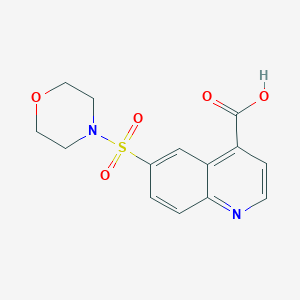
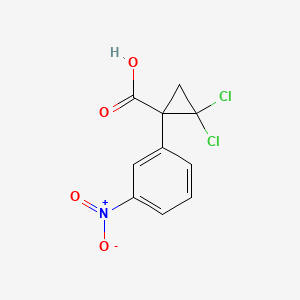
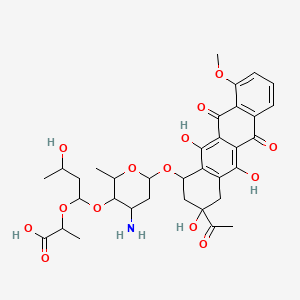



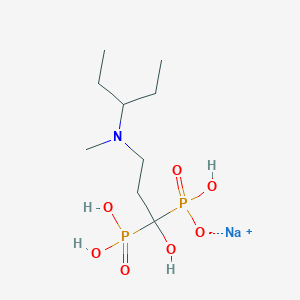

![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
